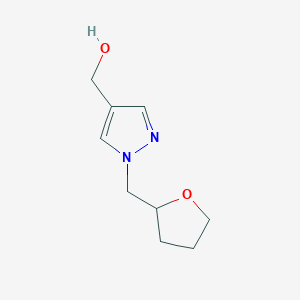
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a tetrahydrofuran moiety. This unique structure may influence its solubility and interaction with biological targets, enhancing its potential as a therapeutic agent.
| Property | Details |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 186.23 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified in available literature |
Antimicrobial Activity
Pyrazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, compounds containing the pyrazole moiety have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Aspergillus niger .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory responses. A study reported that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, derivatives of pyrazole have been evaluated for their inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some related compounds were significantly lower than those of established inhibitors like acarbose, suggesting that this compound may possess similar or enhanced inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely binds to active sites on enzymes, altering their function.
- Modulation of Signaling Pathways : By influencing various signaling pathways, it may affect cellular responses related to inflammation and infection.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which could contribute to their overall biological efficacy.
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency. For instance, a derivative similar to this compound showed an inhibition zone of 14 mm against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could be effective in managing inflammatory conditions.
Propiedades
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,9,12H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPHSQVFGTMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















